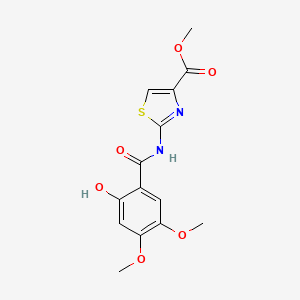

Brivaracetam (消旋体)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brivaracetam is an antiepileptic medication used to treat partial-onset seizures in adults and adolescents with epilepsy . It is a high-affinity ligand for synaptic vesicle protein 2A (SV2A) . This medicine cannot cure epilepsy and will only work to control seizures for as long as you continue to use it .

Synthesis Analysis

Brivaracetam synthesis has been reported in the literature . In one approach, alkylation of dimethyl 2-propyl malonate with tert-butyl 2-bromoacetate was performed, yielding an intermediate . The synthesis of Brivaracetam involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of Brivaracetam is complex, and its analysis requires sophisticated techniques . The structure has been characterized using techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .Chemical Reactions Analysis

Brivaracetam undergoes various chemical reactions. For instance, it has been found to be less stable under basic degradation conditions . The degradation products of Brivaracetam have been studied using HPLC methods .Physical And Chemical Properties Analysis

Brivaracetam is a white to off-white crystalline powder . It is very soluble in water, buffer (pH 1.2, 4.5, and 7.4), ethanol, methanol, and glacial acetic acid . It is freely soluble in acetonitrile and acetone and soluble in toluene .科学研究应用

Treatment of Epilepsy

Brivaracetam has been primarily developed as an antiseizure medication (ASM) with a high affinity for synaptic vesicle protein 2A (SV2A). It exhibits a 15- to 30-fold higher affinity for SV2A compared to levetiracetam, another ASM . This makes it particularly effective in the treatment of epilepsy, including focal-onset seizures. Clinical trials have demonstrated its efficacy and safety, with the added benefit of rapid brain penetration and few drug-drug interactions .

Neuroprotective Effects

Research suggests that Brivaracetam may have neuroprotective effects. It suppresses astroglial L-glutamate release through hemichannels, which could potentially mitigate the damage caused by excessive glutamate release during neurological events like seizures . This application is significant as it opens up potential therapeutic avenues for conditions characterized by neurodegeneration.

作用机制

Target of Action

Brivaracetam (Racemate) primarily targets the Synaptic Vesicle Glycoprotein 2A (SV2A) in the brain . SV2A plays a crucial role in the regulation of synaptic vesicle exocytosis, and it is known to modulate synaptic GABA release . Brivaracetam binds to SV2A with a 20-fold higher affinity than its analog, Levetiracetam .

Mode of Action

Brivaracetam exerts its anti-epileptogenic effects through its high-affinity binding to SV2A . This interaction results in the modulation of synaptic GABA release, which plays a key role in the suppression of seizure activity . In addition to this, Brivaracetam is also known to inhibit sodium channels, which may contribute to its anti-epileptogenic action .

Biochemical Pathways

Its high-affinity binding to sv2a and the subsequent modulation of synaptic gaba release suggest that it impacts the gabaergic neurotransmission pathway . This could lead to a decrease in neuronal excitability and an increase in seizure threshold.

Pharmacokinetics

Brivaracetam exhibits favorable pharmacokinetic properties. After oral ingestion, it is rapidly absorbed with a bioavailability of nearly 100% . It has a volume of distribution of 0.5 L/kg, and its plasma protein binding is less than or equal to 20% . Brivaracetam is extensively metabolized in the liver, primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite . It also undergoes oxidation primarily mediated by CYP2C19, forming a hydroxy metabolite . Approximately 9% of an administered dose is excreted as unchanged Brivaracetam in urine . The plasma elimination half-life values in adults are approximately 7–8 hours .

Result of Action

The molecular and cellular effects of Brivaracetam’s action primarily involve the reduction of neuronal excitability and an increase in seizure threshold. This is achieved through its interaction with SV2A, leading to modulation of synaptic GABA release . As a result, Brivaracetam effectively reduces the frequency of partial-onset seizures .

Action Environment

The action, efficacy, and stability of Brivaracetam can be influenced by various environmental factors. For instance, individuals with varying degrees of liver cirrhosis or kidney disease may require dose adjustments due to alterations in the drug’s pharmacokinetics . Furthermore, coadministration with other antiseizure medications can affect Brivaracetam’s exposure and efficacy . For example, coadministration of Brivaracetam with Carbamazepine may increase exposure to Carbamazepine-epoxide, the active metabolite of Carbamazepine, and could theoretically lead to reduced tolerability .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Brivaracetam (Racemate) involves the conversion of (S)-2-acetamido-3-methylbutyric acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-acetamido-3-methylbutyric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium sulfate", "Methanesulfonyl chloride", "Triethylamine", "Sodium cyanoborohydride", "Acetic acid", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Conversion of (S)-2-acetamido-3-methylbutyric acid to the corresponding acid chloride using methanesulfonyl chloride and triethylamine", "Reduction of the acid chloride to the corresponding alcohol using sodium borohydride", "Conversion of the alcohol to the corresponding mesylate using methanesulfonyl chloride and triethylamine", "Reduction of the mesylate to the corresponding primary amine using sodium cyanoborohydride", "Acetylation of the primary amine using acetic anhydride and sodium bicarbonate", "Reduction of the acetylated amine to the corresponding alcohol using sodium borohydride", "Conversion of the alcohol to the corresponding bromide using hydrobromic acid", "Palladium-catalyzed coupling of the bromide with (R)-2-pyrrolidinone to form the racemate", "Resolution of the racemate using tartaric acid to obtain the (S)-enantiomer" ] } | |

CAS 编号 |

357335-87-6 |

分子式 |

C11H20N2O2 |

分子量 |

212.29 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。